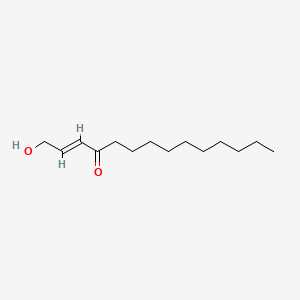
Silymarin, 80per cent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silymarin is a natural product obtained from the plant Silybum marianum, commonly known as milk thistle. It is a standardized dry extract primarily composed of flavonolignans, including silybin A and B, isosilybin A and B, silychristin, and silydianin. Silymarin has been used for centuries for its medicinal properties, particularly for liver disorders. The extract contains approximately 70-80% flavonolignans and is known for its hepatoprotective, antioxidant, anti-inflammatory, and antifibrotic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Silymarin is typically extracted from the fruits of Silybum marianum using polar organic solvents such as acetone, ethanol, methanol, or ethyl acetate. The extraction process involves the removal of lipids and polar components to obtain a standardized dry extract containing 70-80% flavonolignans . The main components of silymarin are separated and identified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques .
Industrial Production Methods
Industrial production of silymarin involves large-scale extraction using organic solvents followed by purification processes. The extract is then standardized to ensure a consistent concentration of flavonolignans. Advanced techniques such as supercritical fluid extraction, microwave-assisted extraction, and ultrasound-assisted extraction are also employed to enhance the efficiency and yield of silymarin extraction .
Analyse Chemischer Reaktionen
Types of Reactions
Silymarin undergoes various chemical reactions, including oxidation, reduction, and substitution. The flavonolignans in silymarin are known to participate in redox reactions due to their antioxidant properties .
Common Reagents and Conditions
Common reagents used in the reactions involving silymarin include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the flavonolignans .
Major Products Formed
The major products formed from the reactions of silymarin include various oxidized and reduced forms of the flavonolignans. These products retain the biological activities of the parent compounds and are often studied for their enhanced therapeutic properties .
Wissenschaftliche Forschungsanwendungen
Silymarin has a wide range of scientific research applications in various fields:
Chemistry: Silymarin is studied for its antioxidant properties and its ability to scavenge free radicals.
Biology: Silymarin is investigated for its role in cellular protection and its effects on various biological pathways.
Medicine: Silymarin is widely used in the treatment of liver disorders, including hepatitis and cirrhosis.
Industry: Silymarin is used in the formulation of dietary supplements and herbal remedies.
Wirkmechanismus
Silymarin exerts its effects through multiple mechanisms:
Antioxidant Activity: Silymarin scavenges free radicals and chelates metal ions, thereby preventing oxidative damage to cells.
Anti-inflammatory Activity: Silymarin inhibits the activation of nuclear factor kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.
Hepatoprotective Activity: Silymarin stabilizes cell membranes, inhibits the binding of toxins to hepatocyte receptors, and promotes the regeneration of liver cells by stimulating ribosomal RNA polymerase and protein synthesis.
Molecular Targets and Pathways: Silymarin targets various molecular pathways, including the mitogen-activated protein kinase (MAPK) pathway, the mammalian target of rapamycin (mTOR) pathway, and the β-catenin pathway.
Vergleich Mit ähnlichen Verbindungen
Silymarin is unique due to its high content of flavonolignans, particularly silybin, which is responsible for most of its therapeutic activities. Similar compounds include other flavonoids and flavonolignans such as:
Taxifolin: A flavonoid with antioxidant and anti-inflammatory properties.
Naringenin: A flavonoid known for its antioxidant and anti-cancer activities.
Quercetin: A flavonoid with strong antioxidant and anti-inflammatory effects.
Silymarin stands out due to its well-documented hepatoprotective effects and its extensive use in traditional and modern medicine for liver-related ailments .
Eigenschaften
CAS-Nummer |
144160-53-2 |
|---|---|
Molekularformel |
C6H9N3O3S |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



